molecular formula C5H6ClN B3272219 1H-Pyrrole, 2-chloro-5-methyl- CAS No. 56454-32-1

1H-Pyrrole, 2-chloro-5-methyl-

Cat. No. B3272219
CAS RN: 56454-32-1
M. Wt: 115.56 g/mol
InChI Key: OMFZLUYGSFOCME-UHFFFAOYSA-N
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Description

“1H-Pyrrole, 2-chloro-5-methyl-” is a chemical compound with the molecular formula C5H6ClN . It is a variant of pyrrole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of pyrrole and its derivatives has been a subject of interest in the field of organic chemistry . Various methods have been developed, including the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole, 2-chloro-5-methyl-” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound has a chlorine atom substituted at the 2nd position and a methyl group at the 5th position of the pyrrole ring .


Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo various chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . It can also undergo Michael addition with electrophilic olefins .

Mechanism of Action

While the specific mechanism of action for “1H-Pyrrole, 2-chloro-5-methyl-” is not mentioned in the search results, pyrrole-containing compounds are known to exhibit diverse biological activities . For instance, some pyrrole-containing drugs are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Safety and Hazards

While specific safety and hazard information for “1H-Pyrrole, 2-chloro-5-methyl-” is not available in the search results, it is generally recommended to handle pyrrole and its derivatives with care. They should be used only in well-ventilated areas, and contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

2-chloro-5-methyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN/c1-4-2-3-5(6)7-4/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFZLUYGSFOCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole, 2-chloro-5-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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